molecular formula C8H8FNO2 B3040414 2-Fluoro-3-methoxybenzamide CAS No. 198204-64-7

2-Fluoro-3-methoxybenzamide

Cat. No. B3040414
CAS RN: 198204-64-7
M. Wt: 169.15 g/mol
InChI Key: LYVBJVKUMUKIQD-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxybenzamide is a chemical compound with the molecular formula C8H8FNO2 . It has an average mass of 169.153 Da and a monoisotopic mass of 169.053909 Da .


Synthesis Analysis

The synthesis of this compound can be achieved from 2-fluoro-3-methoxybenzaldehyde oxime . A unified synthesis and analysis strategy for fine chemicals was applied to three different reactions, all employing fluorine as a chemical probe for online-19 F NMR analysis .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C8H8FNO2), average mass (169.153 Da), and monoisotopic mass (169.053909 Da) . More specific properties such as density, color, hardness, melting and boiling points, and electrical conductivity are not provided in the sources .

Scientific Research Applications

FtsZ Allosteric Inhibition and Anti-Bacterial Activity

2-Fluoro-3-methoxybenzamide (and its derivatives) is studied for its role in inhibiting the FtsZ protein, which is crucial in bacterial cell division. For example, Barbier et al. (2023) discovered that the difluorination of the molecule increases its activity against Staphylococcus aureus due to enhanced hydrophobic interactions and crucial hydrogen bonds in the allosteric pocket of FtsZ. This research underscores the molecule's potential in developing new antibacterial drugs, particularly against Gram-positive bacteria such as S. aureus (Barbier et al., 2023).

Role in Cell Division and Lysis

3-Methoxybenzamide, a closely related compound, has been shown to inhibit cell division in Bacillus subtilis, causing filamentation and cell lysis. This suggests that this compound could have similar effects due to its structural similarity and potential as an ADP-ribosyltransferase inhibitor (Ohashi et al., 1999).

Development of Antistaphylococcal Compounds

Haydon et al. (2010) found that derivatives of 3-Methoxybenzamide, structurally similar to this compound, can lead to potent antistaphylococcal compounds with improved pharmaceutical properties. This suggests a potential research avenue for this compound in creating effective antibacterial agents (Haydon et al., 2010).

Radiolabeling for Tumor Imaging

A study by Tu et al. (2007) on fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of sigma-2 receptors in tumors suggests that fluorine-labeled this compound could be a potential candidate for imaging solid tumors (Tu et al., 2007).

Safety and Hazards

The safety data sheet for 2-Fluoro-3-methoxybenzoic acid, a related compound, indicates that it is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-Fluoro-3-methoxybenzamide are not mentioned in the sources, the field of theoretical and computational chemistry, which includes the study of such compounds, is rapidly advancing . The development of high-performance computational facilities and artificial intelligence approaches is leading to a new era in this field .

Biochemical Analysis

Biochemical Properties

2-Fluoro-3-methoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the enzyme FtsZ, which is crucial for bacterial cell division . The interaction between this compound and FtsZ involves binding to the allosteric site of the enzyme, leading to conformational changes that inhibit its function

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In bacterial cells, it inhibits cell division by targeting the FtsZ enzyme . In mammalian cells, it may influence cell signaling pathways, gene expression, and cellular metabolism. For example, it could potentially modulate the activity of proteins involved in the MAPK signaling pathway, leading to changes in gene expression and cellular responses to external stimuli

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. As mentioned earlier, it binds to the allosteric site of the FtsZ enzyme, inhibiting its function and preventing bacterial cell division . This binding interaction is facilitated by the fluorine and methoxy groups on the benzamide ring, which enhance the compound’s affinity for the enzyme . Additionally, this compound may inhibit or activate other enzymes and proteins, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound can lead to sustained inhibition of bacterial cell division and potential cytotoxic effects in mammalian cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit bacterial infections by targeting the FtsZ enzyme . At higher doses, toxic or adverse effects may be observed, including potential damage to mammalian cells and tissues . Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted through the urine . The compound’s effects on metabolic flux and metabolite levels can vary depending on the specific pathways it influences

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, it can accumulate in specific compartments or organelles, influencing its localization and activity . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, depending on the cellular context and the presence of specific targeting sequences . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects.

properties

IUPAC Name

2-fluoro-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVBJVKUMUKIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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